molecular formula C23H20N2O B14602787 4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-79-4

4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14602787
CAS No.: 60627-79-4
M. Wt: 340.4 g/mol
InChI Key: JEBPXHXMTVKEMY-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound belonging to the pyrazole family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and two phenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole typically involves multi-step organic reactions. One common method is the condensation of appropriate benzyl-protected phenylhydrazine with a suitable diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy group but differs in the presence of a hydroxyl group and an aldehyde functional group.

    1,4-Dimethylbenzene: Contains two methyl groups on a benzene ring, similar in aromatic structure but lacks the pyrazole ring.

Uniqueness

4-(Benzyloxy)-1-methyl-3,5-diphenyl-1H-pyrazole is unique due to its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

60627-79-4

Molecular Formula

C23H20N2O

Molecular Weight

340.4 g/mol

IUPAC Name

1-methyl-3,5-diphenyl-4-phenylmethoxypyrazole

InChI

InChI=1S/C23H20N2O/c1-25-22(20-15-9-4-10-16-20)23(26-17-18-11-5-2-6-12-18)21(24-25)19-13-7-3-8-14-19/h2-16H,17H2,1H3

InChI Key

JEBPXHXMTVKEMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)OCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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